molecular formula C8H8BrIO B6276198 2-(4-bromo-2-iodophenyl)ethan-1-ol CAS No. 2763754-56-7

2-(4-bromo-2-iodophenyl)ethan-1-ol

Cat. No.: B6276198
CAS No.: 2763754-56-7
M. Wt: 327
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Description

2-(4-Bromo-2-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrIO. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with an ethan-1-ol group. This compound is typically a solid, appearing as colorless to pale yellow crystals, and is soluble in organic solvents such as ether and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-iodophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-iodobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of 4-bromo-2-iodophenylacetic acid, which undergoes reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-iodophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding and other interactions that can influence biological activity. These interactions can affect enzyme function, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-iodophenyl)ethan-1-ol is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts specific reactivity and allows for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis and research .

Properties

CAS No.

2763754-56-7

Molecular Formula

C8H8BrIO

Molecular Weight

327

Purity

95

Origin of Product

United States

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